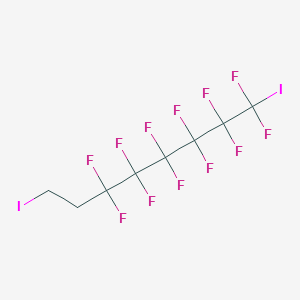

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane

Description

Properties

Molecular Formula |

C8H4F12I2 |

|---|---|

Molecular Weight |

581.91 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,8-diiodooctane |

InChI |

InChI=1S/C8H4F12I2/c9-3(10,1-2-21)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)22/h1-2H2 |

InChI Key |

HNFRZWUSPAMSKT-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane typically involves the fluorination of an appropriate precursor followed by iodination. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or cobalt trifluoride. Industrial production methods may involve the use of continuous flow reactors to ensure safety and efficiency.

Chemical Reactions Analysis

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane undergoes several types of chemical reactions:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form various fluorinated hydrocarbons.

Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other derivatives.

Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.

Medicine: Explored for its potential use in drug delivery systems.

Industry: Utilized in the production of specialized materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane exerts its effects is primarily through its interactions with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. The iodine atoms can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane

- CAS Number : 335-70-6

- Molecular Formula : C₈F₁₂I₂

- Molecular Weight : 578 g/mol

- Key Features: A fully fluorinated octane backbone with iodine substituents at terminal positions (C1 and C8). The high electronegativity of fluorine atoms and the polarizable iodine atoms make this compound useful in fluoropolymer synthesis and as a precursor in organofluorine chemistry.

Physical Properties :

- Limited data are available for this compound, but its structural analogs suggest a high boiling point (>150°C at standard pressure) due to strong van der Waals forces and molecular weight.

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Key Observations :

Fluorination Pattern Variants

| Compound Name | CAS | Fluorine Count | Substituents | Application |

|---|---|---|---|---|

| 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Hexadecafluoro-8-iodo-2-(trifluoromethyl)octane | 558-97-4 | 19F | Trifluoromethyl branch | Specialty fluoropolymers |

| This compound (Target) | 335-70-6 | 12F | Linear, terminal iodine | Fluorinated surfactants, precursors |

Key Observations :

- Branching vs. Linearity : Branched derivatives (e.g., trifluoromethyl group in CAS 558-97-4) exhibit lower symmetry and altered solubility profiles, making them suitable for niche applications like lubricants .

- Fluorine Density : Higher fluorine content (e.g., 19F in CAS 558-97-4) increases hydrophobicity but may reduce chemical versatility compared to the target compound .

Biological Activity

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane (often referred to as DDFO) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to explore the biological activity of DDFO through various studies and findings.

Chemical Structure and Properties

DDFO is characterized by a long carbon chain fully substituted with fluorine atoms and two iodine atoms at specific positions. This structural configuration contributes to its unique reactivity and interactions in biological systems.

Biological Activity Overview

The biological activity of DDFO can be categorized into several key areas:

- Toxicity : Research indicates that fluorinated compounds like DDFO exhibit significant toxicity towards aquatic vertebrates. Studies have shown that exposure can lead to developmental defects and organ damage in species such as zebrafish .

- Endocrine Disruption : Compounds similar to DDFO have been implicated in endocrine disruption. The presence of iodine in the structure may enhance its potential to interact with hormonal pathways. A study on fluorinated diiodine alkanes found evidence of developmental toxicity linked to endocrine-related gene expression .

- Estrogenic Activity : Some studies suggest that fluorinated iodine alkanes can exhibit estrogenic effects. For instance, compounds with similar structures have been shown to promote cell proliferation in estrogen-sensitive cell lines . While specific data on DDFO is limited, its structural analogs indicate a potential for similar activity.

Case Studies

- Aquatic Toxicity Study :

-

Endocrine Disruption Analysis :

- Objective : Investigate the effects of fluorinated diiodine alkanes on endocrine functions.

- Findings : The study demonstrated that these compounds could alter gene expression related to hormonal functions in embryos. This suggests that DDFO may similarly affect endocrine pathways due to its structural characteristics .

- Estrogenic Activity Assessment :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.